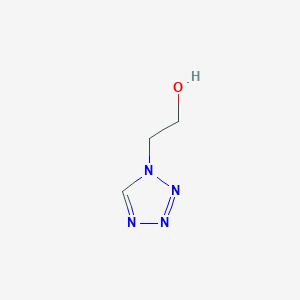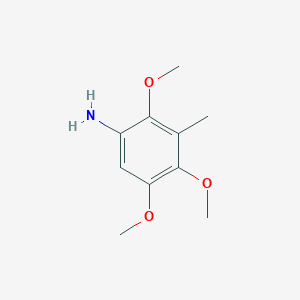
2,4,5-三甲氧基-3-甲基苯胺
描述
2,4,5-Trimethoxy-3-methylaniline is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a psychoactive substance that belongs to the family of phenethylamines.
Relevant Papers Relevant papers on 2,4,5-Trimethoxy-3-methylaniline include studies on the synthesis and crystal structures of related compounds , as well as the synthesis and pharmacology of basic esters of 3,4,5-trimethoxybenzoic acid . These papers provide valuable insights into the properties and potential applications of 2,4,5-Trimethoxy-3-methylaniline and related compounds.
科学研究应用
合成和表征
肟衍生物合成: 2,4,5-三甲氧基-3-甲基苯胺用于合成新型化合物,例如肟衍生物。这些化合物被评估其抗氧化活性,表明在管理氧化应激条件方面具有潜在应用 (Topçu, Ozen, Bal, & Taş, 2021)。
分子间相互作用研究:对衍生物的研究,如 3,4,5-三甲氧基-N-对甲基苯甲酰胺,衍生自与 2,4,5-三甲氧基-3-甲基苯胺相关的化合物,有助于理解 C–H···π 相互作用和其他分子间力。这些知识对于设计具有特定性质的分子至关重要 (Saeed & Simpson, 2012)。
化学性质和相互作用
pH 和氯化钾浓度的影响: 2,4,5-三甲氧基-3-甲基苯胺在辛醇和水之间的分布已经过研究,作为 pH 值和氯化钾浓度的函数。这些发现对有机碱的环境分布有影响 (Johnson & Westall, 1990)。
气相热分解:对与 2,4,5-三甲氧基-3-甲基苯胺相关的化合物(如三甲胺)的热分解的研究有助于理解这些化合物在工业过程中相关的高温下的行为 (Thon, Saulys, Safvi, Games, & Kuech, 1997)。
材料科学中的潜在应用
- 非线性光学性质:已经研究了与 2,4,5-三甲氧基-3-甲基苯胺具有结构相似性的化合物(如 2,4,5-三甲氧基-4-硝基查耳酮)的非线性光学性质。这项研究对于开发用于光学技术的新材料很重要 (Gu, Ji, Huang, Patil, & Dharmaprakash, 2009)。
生化分析
Biochemical Properties
2,4,5-Trimethoxy-3-methylaniline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been shown to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various biochemical effects, including anti-cancer properties. Additionally, 2,4,5-Trimethoxy-3-methylaniline has demonstrated interactions with activin receptor-like kinase-2 (ALK2) and P-glycoprotein (P-gp), further contributing to its diverse biochemical activities .
Cellular Effects
2,4,5-Trimethoxy-3-methylaniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of cancer cells by disrupting microtubule dynamics and inducing apoptosis . This compound also affects cell signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, by inhibiting the phosphorylation of insulin receptor substrate (IRS)-1 and increasing the protein levels of IRS-1 and IRS-2 . These effects contribute to its potential as an anti-cancer and anti-diabetic agent.
Molecular Mechanism
The molecular mechanism of 2,4,5-Trimethoxy-3-methylaniline involves its binding interactions with various biomolecules. It binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule dynamics . This binding interaction leads to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, 2,4,5-Trimethoxy-3-methylaniline inhibits the activity of Hsp90, TrxR, and HLSD1, further contributing to its anti-cancer properties . The compound also modulates gene expression by affecting the activity of transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trimethoxy-3-methylaniline have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that 2,4,5-Trimethoxy-3-methylaniline can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 2,4,5-Trimethoxy-3-methylaniline vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-cancer and anti-diabetic effects without significant toxicity . At higher doses, 2,4,5-Trimethoxy-3-methylaniline can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2,4,5-Trimethoxy-3-methylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes demethylation and conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body. The interactions of 2,4,5-Trimethoxy-3-methylaniline with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,4,5-Trimethoxy-3-methylaniline is transported and distributed through interactions with various transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, 2,4,5-Trimethoxy-3-methylaniline can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of the compound in different tissues.
Subcellular Localization
The subcellular localization of 2,4,5-Trimethoxy-3-methylaniline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, 2,4,5-Trimethoxy-3-methylaniline can accumulate in the nucleus, where it modulates gene expression and affects cellular stress responses . These subcellular localization patterns are critical for understanding the compound’s activity and function within cells.
属性
IUPAC Name |
2,4,5-trimethoxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6-9(13-3)7(11)5-8(12-2)10(6)14-4/h5H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKTWEGESQSYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)OC)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


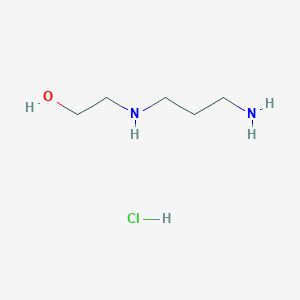
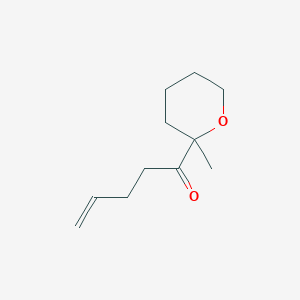
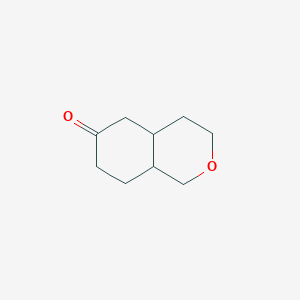
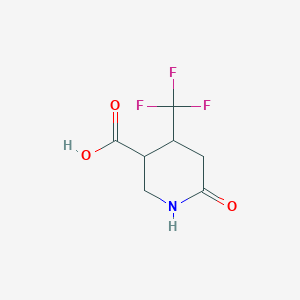
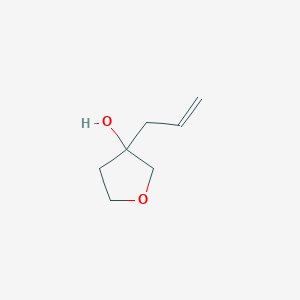


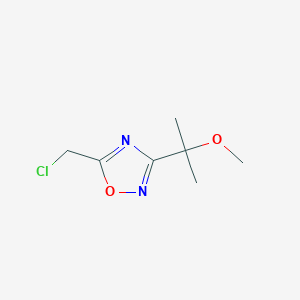
![3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B3379169.png)
![N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B3379171.png)
